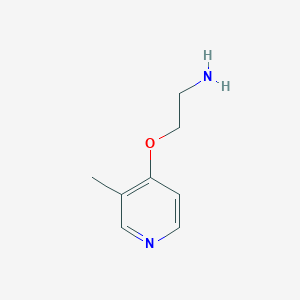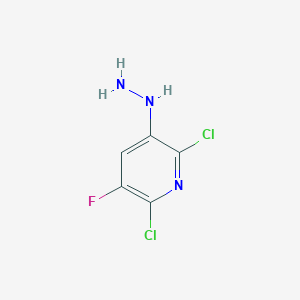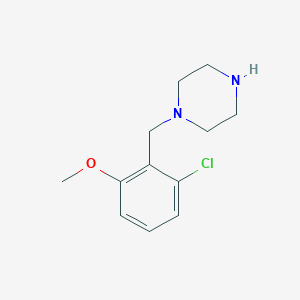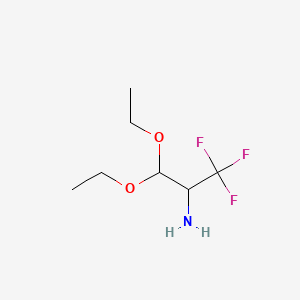
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound with the molecular formula C7H14F3NO2 This compound is characterized by the presence of trifluoromethyl and diethoxy groups attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine typically involves the reaction of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where the ketone is reacted with an amine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethoxy-1,1,1-trifluoropropane: Similar structure but lacks the amine group.
1,1,1-Trifluoropropan-2-one: Contains a ketone group instead of the amine.
1,1,1-Trifluoropropan-2-ylhydrazine: Contains a hydrazine group instead of the amine
Uniqueness
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is unique due to the presence of both diethoxy and trifluoromethyl groups attached to an amine backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H14F3NO2 |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
3,3-diethoxy-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C7H14F3NO2/c1-3-12-6(13-4-2)5(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |
Clé InChI |
KINBVPVEVMJMHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(F)(F)F)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


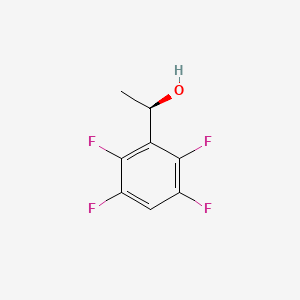

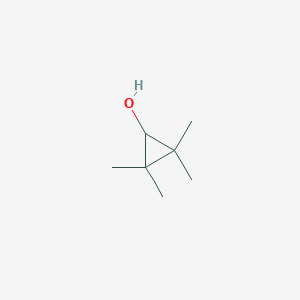
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)



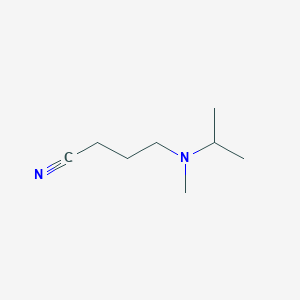
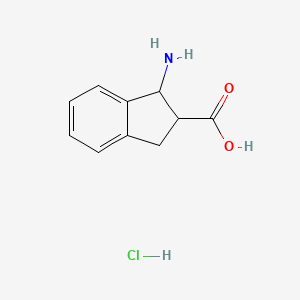
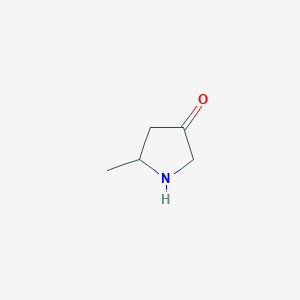
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
